

Antiviral agent 47 discovery and synthesis

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Compound of Interest

Compound Name: Antiviral agent 47

Cat. No.: B8703140

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An in-depth analysis of the discovery and synthesis of the broad-spectrum antiviral agent QL47 reveals its potential as a host-targeted inhibitor of viral translation. This technical guide consolidates the available data on its discovery, synthesis, and mechanism of action, providing researchers and drug development professionals with a comprehensive overview.

Discovery of QL47

QL47 was identified from a screening of a library of small molecules for their ability to inhibit the replication of the Dengue virus (DENV). It emerged as a potent antiviral agent from a class of tricyclic quinoline inhibitors.^[1] Initially, QL47 was reported as a covalent inhibitor of Bruton's tyrosine kinase (BTK) and other TEC-family kinases.^[1] However, further studies revealed that its antiviral activity is independent of its kinase inhibition. Surprisingly, derivatives of QL47 that lacked the critical chemical group for kinase activity still retained potent antiviral properties.^[1] This led to the conclusion that QL47's antiviral effect is mediated through a different mechanism, which was later identified as the inhibition of eukaryotic translation, a fundamental process for both host cells and viruses.^[2]

Broad-Spectrum Antiviral Activity

QL47 has demonstrated potent activity against a range of RNA viruses, indicating that it likely targets a host cell factor that these viruses rely on for their replication.^[1] By targeting a host process, QL47 presents a higher barrier to the development of viral resistance compared to direct-acting antivirals that target viral proteins.

Quantitative Data Summary

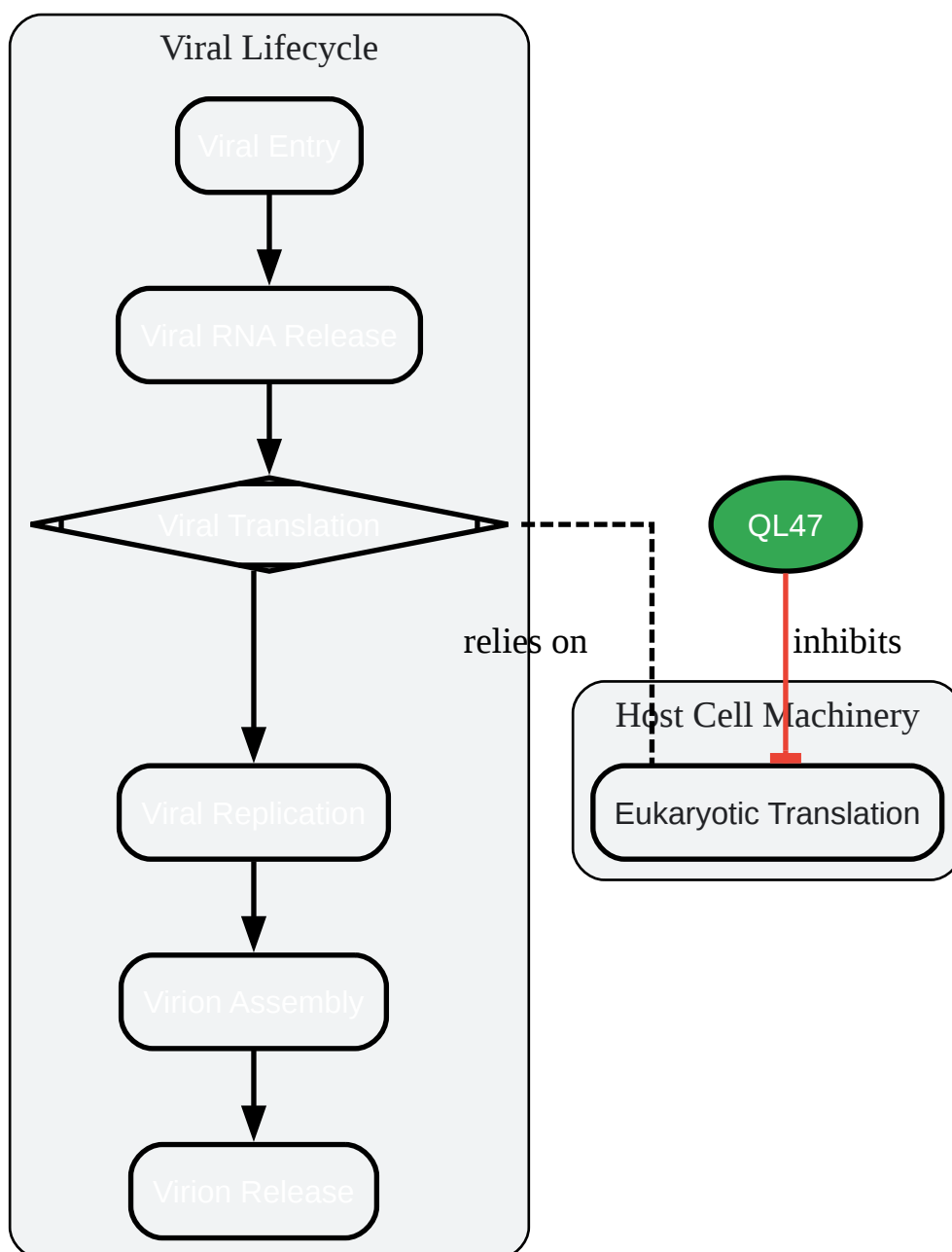
The following table summarizes the antiviral activity and cytotoxicity of QL47 and a key analog, YKL-04-085.

Compound	DENV2 IC90 (μM)	Cytotoxicity (Huh7 cells) CC50 (μM)	Therapeutic Index (CC50/IC90)	Kinase Activity
QL47	0.343	>12	>35	BTK inhibitor
YKL-04-085	~0.3	>10	>33	Devoid of kinase activity

Data compiled from a structure-activity relationship study of QL47.

Mechanism of Action: Inhibition of Viral Translation

Subsequent investigations into the mechanism of action of QL47 revealed that it is a potent inhibitor of viral protein synthesis. It was demonstrated that QL47 inhibits both canonical cap-driven and non-canonical translation initiation strategies, suggesting it targets a core component of the eukaryotic translation machinery. The likely point of intervention is an early step in translation elongation.



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Caption: Mechanism of action of QL47.

Experimental Protocols

Antiviral Assay

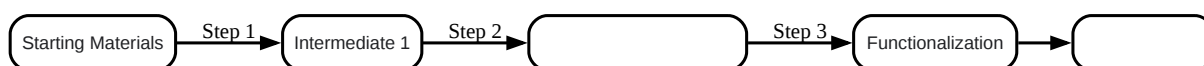
The antiviral activity of QL47 and its analogs was assessed using a viral focus-forming assay.

- **Cell Seeding:** Huh7 cells are seeded in 96-well plates.
- **Infection and Treatment:** Cells are infected with Dengue virus (DENV2) at a specified multiplicity of infection. Immediately following infection, the cells are treated with the compounds at various concentrations (e.g., 2 μ M and 10 μ M). A DMSO control is run in parallel.
- **Incubation:** The infected and treated cells are incubated for 24 hours.
- **Quantification of Viral Production:** After 24 hours, the culture supernatants are collected. The amount of infectious DENV particles in the supernatant is quantified by a focus-forming assay. This involves serially diluting the supernatant and using it to infect a fresh monolayer of cells. After a period of incubation, the cells are fixed and stained for viral antigens to visualize and count the foci (clusters of infected cells).
- **Data Analysis:** The antiviral potency is expressed as a log-fold change in viral production relative to the DMSO-treated control.

Synthesis of Antiviral Agent 47 (General Scheme)

While a detailed, step-by-step synthesis protocol for QL47 is not fully provided in the referenced abstracts, a general approach for the synthesis of similar tricyclic quinoline inhibitors can be inferred. The synthesis would likely involve a multi-step process to construct the core tricyclic quinoline scaffold, followed by the addition of various functional groups to explore the structure-activity relationship.

A related synthesis for a different antiviral compound also designated "47," which is active against human cytomegalovirus (HCMV), was achieved using an OYE3 enzyme, sodium acetate (NaOAc), and ethanol (EtOH). This suggests that enzymatic synthesis could be a viable approach for producing such compounds.



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Caption: General synthetic workflow for QL47 analogs.

Conclusion and Future Directions

Antiviral agent QL47 represents a promising lead compound for the development of broad-spectrum, host-targeted antiviral therapies. Its mechanism of action, the inhibition of eukaryotic translation, is a novel approach that could be effective against a wide range of viral pathogens. The structure-activity relationship studies have already identified a derivative, YKL-04-085, which is devoid of the original kinase activity while retaining potent antiviral effects, highlighting the potential for further optimization. Future research should focus on elucidating the precise molecular target of QL47 within the translation machinery and on further medicinal chemistry efforts to improve its pharmacokinetic properties and safety profile.

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References

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- 2. "A Broad-Spectrum Antiviral Molecule, QL47, Selectively Inhibits Eukary" by MéliSSanne de Wispelaere, Margot Carocci et al. [digitalcommons.library.tmc.edu]
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